molecular formula C9H13NO2S B072257 4-Propylbenzenesulfonamide CAS No. 1132-18-9

4-Propylbenzenesulfonamide

Cat. No.: B072257
CAS No.: 1132-18-9
M. Wt: 199.27 g/mol
InChI Key: CICCMHNIYTXWRF-UHFFFAOYSA-N
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Description

4-Propylbenzenesulfonamide (CAS: 1132-18-9) is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S. It features a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position and a propyl (-CH₂CH₂CH₃) substituent at the 4-position . This compound is commercially available in purities exceeding 95% and is offered in quantities ranging from 250 mg to 5 g for research applications .

This compound has been investigated for its role in molecular interactions, particularly in protein-ligand docking studies. For example, it was identified as a fragment-like molecule with favorable interactions in the heterodimerization modulation of the Phytosulfokine Receptor 1 (PSKR1) . Additionally, it acts as an inhibitor of human carbonic anhydrase II (CA II), a zinc-containing enzyme involved in pH regulation, with its binding kinetics and structural interactions characterized via X-ray crystallography .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as triethylamine. The general reaction scheme is as follows:

4-Propylbenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{4-Propylbenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Propylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Another method involves the direct sulfonation of 4-propylbenzene followed by the reaction with ammonia or an amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize sulfonating agents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group into the benzene ring. The resulting sulfonyl chloride is then reacted with ammonia or an amine to yield the desired sulfonamide.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include substituted sulfonamides or sulfonic acids.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-propylbenzenesulfonamide, as anticancer agents. For instance, a series of novel sulfonamide compounds were synthesized and tested for their inhibitory effects on the V600EBRAF mutant, which is implicated in various cancers such as melanoma and papillary thyroid carcinoma. Among these compounds, those with a propylamine linker demonstrated significant growth inhibition against multiple cancer cell lines, indicating their potential as therapeutic agents in oncology .

1.2 Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenase. These properties make it a candidate for treating conditions like hypertension and inflammation . The sulfonamide group can form strong electrostatic interactions with protein residues, enhancing its inhibitory efficacy against target enzymes .

Catalytic Applications

2.1 Role in Catalysis

This compound has been utilized in catalytic processes, particularly in the synthesis of pharmaceuticals and fine chemicals. Its ability to act as a ligand in transition metal catalysis has been explored, contributing to advancements in the development of new catalytic systems that utilize earth-abundant metals for the synthesis of pharmacologically active heterocycles . This is particularly relevant for drug discovery and development, where efficient synthesis routes are crucial.

2.2 Structural Studies

The compound has also been involved in studies examining intermolecular interactions and structural properties through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal insights into the conformational dynamics of sulfonamides and their potential for forming supramolecular architectures via hydrogen bonding . Understanding these interactions can lead to improved design strategies for new drugs.

Material Science

3.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that sulfonamide-based polymers exhibit unique characteristics that make them suitable for various industrial applications .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer agents targeting V600EBRAF; enzyme inhibitors (e.g., carbonic anhydrase)
Catalysis Ligand in transition metal catalysis; development of new synthetic routes for pharmaceuticals
Material Science Building block for advanced polymers; enhances thermal stability and mechanical properties

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against prostate cancer cell lines with over 60% inhibition rates observed in vitro .
  • Enzyme Inhibition : Research indicated that sulfonamide compounds could effectively inhibit cyclooxygenase activity, potentially leading to new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-propylbenzenesulfonamide involves its interaction with biological targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular targets include the active site of the enzyme, where the sulfonamide group mimics the natural substrate, para-aminobenzoic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity and physicochemical properties of sulfonamides are heavily influenced by their substituents. Below, 4-propylbenzenesulfonamide is compared to structurally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Substituents Biological Target/Activity Solubility Considerations References
This compound C₉H₁₃NO₂S -SO₂NH₂, -CH₂CH₂CH₃ (propyl) PSKR1 modulation, CA II inhibition Moderate (hydrophobic propyl group)
4-Chloro-3-nitrobenzenesulfonamide C₆H₅ClN₂O₄S -SO₂NH₂, -Cl, -NO₂ Research applications (unspecified) Low (nitro group reduces solubility)
4-(Dimethylamino)-N-propylbenzenesulfonamide C₁₁H₁₈N₂O₂S -SO₂NHCH₂CH₂CH₃, -N(CH₃)₂ Not explicitly reported Higher (polar dimethylamino group)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S -SO₂NH₂, pyrazole ring, -Cl Potential pharmacological activity Variable (pyrazole enhances π-π interactions)

Key Findings:

Substituent Effects on Solubility: The propyl group in this compound contributes to moderate hydrophobicity, limiting water solubility compared to derivatives with polar groups like the dimethylamino substituent in 4-(dimethylamino)-N-propylbenzenesulfonamide . The nitro group in 4-chloro-3-nitrobenzenesulfonamide further reduces solubility due to its electron-withdrawing nature, making it less suitable for aqueous biological assays .

Biological Activity: this compound’s propyl chain facilitates hydrophobic interactions in protein binding pockets, as seen in its inhibition of CA II . In contrast, the pyrazole ring in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide may enhance binding to aromatic residues in enzymes or receptors through π-π stacking .

Synthetic Versatility: Derivatives like 4-(benzylideneamino)benzenesulfonamide () highlight the adaptability of the sulfonamide scaffold for forming metal complexes, which are relevant in catalysis or material science .

Biological Activity

4-Propylbenzenesulfonamide (CAS Number: 1132-18-9) is an organic compound classified as a sulfonamide. It features a propyl group attached to a benzenesulfonamide moiety, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2SC_9H_{13}NO_2S. Its structure includes a sulfonamide functional group, which is crucial for its biological activity. The presence of the propyl group influences its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting enzymes critical for bacterial growth. Notably, it inhibits dihydropteroate synthase , an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of essential biomolecules, leading to bacterial growth inhibition.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to be effective against various microbial strains by inhibiting specific enzymes necessary for their survival. The compound's ability to disrupt folic acid synthesis makes it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Enzyme Inhibition

Research indicates that this compound also inhibits carbonic anhydrase II , an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition can have implications for conditions such as glaucoma and epilepsy, where modulation of carbonic anhydrase activity is beneficial .

Table 2: Enzyme Inhibition by this compound

EnzymeInhibition TypeIC50 (µM)
Dihydropteroate synthaseCompetitive12
Carbonic anhydrase IINon-competitive25

Study on Anticancer Potential

A study explored the anticancer potential of sulfonamide derivatives, including analogs of this compound. These compounds were tested on breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and showed promising results in inhibiting cell growth, particularly at micromolar concentrations . The findings suggest that structural modifications can enhance the anticancer efficacy of sulfonamides.

Table 3: Growth Inhibition in Cancer Cell Lines

CompoundGI50 (MDA-MB231)GI50 (MDA-MB468)GI50 (MCF7)
This compound15 µM20 µM18 µM
Reference Compound (Cisplatin)0.5 µM0.8 µM0.6 µM

Properties

IUPAC Name

4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCMHNIYTXWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367415
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-18-9
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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